molecular formula C22H22N4O2 B11032531 2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide

2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide

Cat. No.: B11032531
M. Wt: 374.4 g/mol
InChI Key: CADBCDWEWPODSL-UHFFFAOYSA-N
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Description

2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a quinoline core, a benzimidazole moiety, and a carboxamide group, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Benzimidazole Moiety: The benzimidazole moiety can be introduced through a cyclization reaction involving o-phenylenediamine and an appropriate aldehyde or carboxylic acid derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the quinoline core, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent, antimicrobial agent, and anti-inflammatory agent.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for functional materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in disease pathways. The benzimidazole moiety can interact with DNA or proteins, while the quinoline core can participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share the quinoline core and have similar biological activities.

    Benzimidazole derivatives: Compounds with the benzimidazole moiety exhibit similar pharmacological properties.

    Quinoline carboxamides: These compounds have similar structural features and applications.

Uniqueness

2-hydroxy-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}quinoline-4-carboxamide is unique due to the combination of the quinoline core, benzimidazole moiety, and carboxamide group, which together contribute to its diverse chemical reactivity and broad spectrum of biological activities. This unique combination makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C22H22N4O2/c1-14(2)13-26-19-10-6-5-9-18(19)24-20(26)12-23-22(28)16-11-21(27)25-17-8-4-3-7-15(16)17/h3-11,14H,12-13H2,1-2H3,(H,23,28)(H,25,27)

InChI Key

CADBCDWEWPODSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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